4-Methylamino-N-quinolin-3-yl-benzamide
Description
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-(methylamino)-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C17H15N3O/c1-18-14-8-6-12(7-9-14)17(21)20-15-10-13-4-2-3-5-16(13)19-11-15/h2-11,18H,1H3,(H,20,21) |
InChI Key |
ZFWWLXFANKNYTR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)-4-nitrobenzamide (CAS: 879454-60-1)
- Structure: Benzamide linked to a 1-methyl-4-oxo-3-phenylquinoline moiety with a nitro group at the 4-position.
- Key Differences: Substituents: The nitro group (electron-withdrawing) vs. methylamino (electron-donating) alters electronic properties. Quinoline Position: Substitution at quinolin-2-yl vs. quinolin-3-yl may affect steric interactions.
Physicochemical Data :
Property Value Molecular Formula C₂₃H₁₇N₃O₄ Molecular Weight 399.4 g/mol Predicted Density 1.40±0.1 g/cm³ pKa 14.25±0.20
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (CAS: 380593-61-3)
- Structure : Benzamide with a thiazole ring and chromen-2-one substituent.
- Key Differences: Heterocycle: Chromen-2-one (oxygen-containing) vs. Substituents: Methyl group on benzamide vs. methylamino.
Physicochemical Data :
Property Value Molecular Formula C₂₀H₁₅N₂O₃S Molecular Weight 369.41 g/mol - Implications : Chromen-2-one may confer fluorescence properties, useful in imaging applications, while the thiazole ring could enhance metabolic stability .
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 325735-01-1)
- Structure: Benzamide with a dihydroquinoline sulfonyl group and benzothiazole.
- Key Differences: Sulfonyl Group: Introduces strong electron-withdrawing effects and hydrogen-bond acceptor sites.
- Implications : Sulfonyl groups improve solubility and may enhance interactions with charged residues in biological targets .
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) Benzamides
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS: 332152-50-8)
- Structure : Benzamide with a pyridinylmethyl substituent.
- Key Differences: Pyridine vs. Quinoline: Simpler heterocycle with fewer aromatic rings, reducing molecular complexity.
Physicochemical Data :
Property Value Molecular Formula C₂₀H₁₈N₂O Molecular Weight 302.37 g/mol XLogP3 4.2 - Implications: Pyridine’s basicity may improve pharmacokinetics compared to quinoline derivatives .
Structural and Functional Insights
- Electronic Effects: Electron-donating groups (e.g., methylamino) increase basicity and hydrogen-bond donation, while electron-withdrawing groups (e.g., nitro, sulfonyl) enhance stability and solubility.
- Synthetic Routes : One-pot syntheses (e.g., ) and NaOH-mediated cyclizations () highlight efficient methodologies for benzamide derivatives .
Q & A
Q. What are the recommended synthetic routes for 4-Methylamino-N-quinolin-3-yl-benzamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with coupling a quinoline derivative with a benzamide precursor. Key steps include:
- Amide bond formation : Use of coupling agents like EDCl/HOBt under inert conditions to minimize side reactions.
- Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from dimethyl ether or ethanol for high-purity yields .
- Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of methylamine) and reflux times (12–24 hours) to improve yield .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Q. What in vitro biological assays are appropriate for evaluating the bioactivity of this compound against kinase targets?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence to quantify IC₅₀ values.
- Cellular proliferation assays : Treat cancer cell lines (e.g., HCT-116, MCF-7) and measure viability via MTT or CellTiter-Glo® .
Advanced Research Questions
Q. How can factorial design be applied to optimize the multi-step synthesis of this compound?
- Variables : Temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation).
- Response surface methodology (RSM) : Use a 2³ factorial matrix to identify interactions between variables and maximize yield. For example, higher temperatures (80–100°C) may accelerate coupling but increase side-product formation .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
Q. What advanced computational methods (e.g., MD simulations, QM/MM) are suitable for studying binding interactions with kinase targets?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to analyze conformational changes in the kinase active site.
- QM/MM hybrid models : Apply DFT (B3LYP/6-31G*) to study electronic interactions at the binding interface, such as hydrogen bonding with catalytic lysine residues .
Q. How should researchers design control experiments when observing off-target effects in cellular assays?
Q. What analytical techniques can quantify degradation products of this compound under different storage conditions?
- HPLC-PDA/MS : Monitor accelerated stability studies (40°C/75% RH) to detect hydrolyzed products (e.g., free quinoline or benzamide fragments).
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile functional groups .
Data Contradiction Analysis
Example : Conflicting IC₅₀ values reported in kinase assays may arise from:
- Assay variability : Differences in ATP concentrations (1–10 µM) or incubation times (30–60 mins).
- Compound solubility : Use DMSO concentrations ≤0.1% to avoid precipitation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
